1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea
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Overview
Description
The compound “1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea” is a complex organic molecule that contains furan and thiophene rings, an ethyl group, a methoxyethyl group, and a urea group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a similar heterocyclic compound where the oxygen atom in furan is replaced by a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings would likely contribute to the compound’s aromaticity, while the ethyl, methoxyethyl, and urea groups would add to its polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the furan and thiophene rings might contribute to its aromaticity and potentially its stability . The ethyl, methoxyethyl, and urea groups could influence its solubility and reactivity .Scientific Research Applications
Synthesis of Novel Derivatives
1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea can serve as a precursor in the synthesis of various novel compounds. Abdelrazek et al. (2010) demonstrated the use of similar compounds in the synthesis of pyridine and naphthyridine derivatives, which could have potential applications in medicinal chemistry and materials science (Abdelrazek et al., 2010).
Applications in Organic Synthesis
Such urea derivatives play a significant role in organic synthesis. For instance, Smith et al. (2013) explored the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, indicating potential applications in the synthesis of complex organic molecules (Smith et al., 2013).
Acetylcholinesterase Inhibitors
Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessed for antiacetylcholinesterase activity. This indicates the potential use of such urea compounds in the development of treatments for diseases like Alzheimer's (Vidaluc et al., 1995).
Photocatalysis and Solar Cell Applications
Kim et al. (2011) studied phenothiazine derivatives, including those with furan and thiophene linkers, in dye-sensitized solar cells. This suggests that similar urea derivatives could be explored for enhancing the efficiency of solar cells (Kim et al., 2011).
Biobased Polyester Synthesis
Jiang et al. (2014) demonstrated the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, indicating the potential of such urea derivatives in creating novel biobased materials (Jiang et al., 2014).
Anticancer and Antiangiogenic Activities
Romagnoli et al. (2015) evaluated a series of 3-arylaminobenzofuran derivatives for anticancer and antiangiogenic activities. This hints at the potential research interest in similar urea derivatives for therapeutic applications in cancer treatment (Romagnoli et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-18-7-5-15-14(17)16-9-12(11-4-8-20-10-11)13-3-2-6-19-13/h2-4,6,8,10,12H,5,7,9H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEHWUOJUSOLMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CSC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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